molecular formula C7H7N3OS B13135746 5-Methoxythiazolo[4,5-b]pyridin-2-amine

5-Methoxythiazolo[4,5-b]pyridin-2-amine

Cat. No.: B13135746
M. Wt: 181.22 g/mol
InChI Key: DGOSOTMJAGTZJC-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Advanced Chemical Research

Fused heterocyclic systems are complex molecular architectures composed of two or more heterocyclic rings that share common atoms. These structures are of paramount importance in organic and medicinal chemistry due to their diverse chemical properties and significant biological activities. researchgate.net The fusion of different heterocyclic rings creates rigid, three-dimensional structures that can interact with high specificity with biological targets, making them a cornerstone in the design of novel therapeutic agents. researchgate.net The presence of multiple heteroatoms, such as nitrogen, sulfur, and oxygen, within these fused systems introduces a range of electronic and steric properties that can be fine-tuned through synthetic modifications to optimize their function. researchgate.net Consequently, fused heterocycles are integral to the development of a wide array of pharmaceuticals and functional materials. nih.gov

Overview of the Thiazolo[4,5-b]pyridine (B1357651) Core in Scientific Investigations

The thiazolo[4,5-b]pyridine core, which forms the foundational structure of 5-Methoxythiazolo[4,5-b]pyridin-2-amine, is a prominent scaffold in medicinal chemistry. dmed.org.ua This bicyclic system, which can be considered a bioisostere of purines, has garnered significant attention due to the wide spectrum of pharmacological effects exhibited by its derivatives. dmed.org.ua The combination of the electron-rich thiazole (B1198619) ring and the electron-deficient pyridine (B92270) ring results in a unique electronic distribution that influences its reactivity and biological interactions.

Researchers have explored the synthetic versatility of the thiazolo[4,5-b]pyridine scaffold, developing various methods for its construction and functionalization. dmed.org.ua This has led to the creation of extensive libraries of derivatives that have been investigated for a range of biological activities. Studies have revealed that compounds bearing this core structure can exhibit antioxidant, antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netdmed.org.ua The adaptability of the thiazolo[4,5-b]pyridine system allows for modifications at multiple positions, enabling chemists to systematically explore the structure-activity relationships and develop compounds with enhanced potency and selectivity. dmed.org.ua

Research Trajectories of this compound

While the broader thiazolo[4,5-b]pyridine scaffold has been extensively studied, specific research focused solely on this compound is more limited in the public domain. However, its synthesis has been described in the literature, indicating its role as a specific analogue in the exploration of this chemical space. The primary synthetic route involves the cyclization of 1-(6-methoxypyridin-2-yl)thiourea. This reaction is typically carried out in the presence of bromine and lithium bromide in acetic acid.

Given the known activities of the parent scaffold, it is plausible that this compound has been synthesized and evaluated as part of screening programs for various therapeutic targets. However, detailed, publicly available data on its specific biological activities, such as IC50 values or antimicrobial minimum inhibitory concentrations (MICs), are not readily found in the current body of scientific literature. The table below summarizes the general biological activities observed for the broader class of thiazolo[4,5-b]pyridine derivatives.

Table 1: Investigated Biological Activities of the Thiazolo[4,5-b]pyridine Scaffold

Biological Activity Description
Antimicrobial Derivatives have shown inhibitory effects against various pathogenic bacteria and fungi. mdpi.com
Anti-inflammatory Certain compounds have demonstrated the ability to reduce inflammation in preclinical models. researchgate.net
Anticancer The scaffold has been explored for its potential to inhibit the growth of cancer cells. researchgate.net
Antioxidant Some derivatives have been found to possess radical scavenging properties. researchgate.net

Further research would be necessary to fully elucidate the specific pharmacological profile of this compound and to determine if it possesses any unique properties compared to other members of this important class of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

5-methoxy-[1,3]thiazolo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(9-5)10-7(8)12-4/h2-3H,1H3,(H2,8,9,10)

InChI Key

DGOSOTMJAGTZJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)SC(=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxythiazolo 4,5 B Pyridin 2 Amine and Its Derivatives

Annulation Strategies for Thiazolo[4,5-b]pyridine (B1357651) Core Construction

The construction of the bicyclic thiazolo[4,5-b]pyridine core can be approached from two primary retrosynthetic disconnections: forming the pyridine (B92270) ring onto a pre-existing thiazole (B1198619) or thiazolidine (B150603) ring, or conversely, forming the thiazole ring onto a pyridine precursor.

Pyridine Annulation to Thiazole/Thiazolidine Rings

This strategy involves the construction of the pyridine ring onto a pre-functionalized thiazole or thiazolidine derivative. A common approach is the [3+3] cyclization, where a three-carbon component reacts with a thiazole derivative containing a reactive amino group. For instance, 4-amino-5H-thiazol-2-one derivatives can undergo condensation with α,β-unsaturated ketones or α-ketoacids to form thiazolo[4,5-b]pyridin-2(3H)-one derivatives. researchgate.net

Another versatile method involves the use of 2-aminothiazole (B372263) derivatives in multi-component reactions. For example, a three-component condensation of a 2-aminothiazole derivative, an appropriate aldehyde, and Meldrum's acid can yield 6,7-dihydro-4H-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua The reaction conditions for such syntheses can be optimized, often requiring only a slight excess of a mild base like sodium acetate (B1210297) and a catalytic amount of an organic base such as N-methylmorpholine. dmed.org.ua

Domino reactions starting from heterocyclic enamines also provide a valuable route. The interaction of 2-substituted thiazol-4-ylamines with electrophilic reagents like 3-(2,2-dichloroacetyl)-4H-chromen-4-one can lead to the formation of the thiazolo[4,5-b]pyridine core through a conjugate addition followed by cyclization. dmed.org.ua

StrategyThiazole PrecursorReagentsProduct Type
[3+3] Cyclization4-Amino-5H-thiazol-2-oneα,β-Unsaturated ketones/α-ketoacidsThiazolo[4,5-b]pyridin-2(3H)-one
Three-Component Condensation2-Aminothiazole derivativeAldehydes, Meldrum's acid6,7-Dihydro-4H-thiazolo[4,5-b]pyridin-5-one
Domino Reaction2-Substituted thiazol-4-ylamine3-(2,2-Dichloroacetyl)-4H-chromen-4-oneSubstituted Thiazolo[4,5-b]pyridines

Thiazole Annulation to Pyridine Rings

This approach begins with a suitably substituted pyridine ring, onto which the thiazole ring is constructed. A classic method involves the reaction of a 2-aminopyridine-3-thiol (B8597) with a suitable electrophile. For example, stirring 2-aminopyridine-3-thiol with an aldehyde in the presence of zinc oxide nanoparticles can afford thiazolo[4,5-b]pyridines. dmed.org.ua

Another strategy involves the acylation of a 2-aminopyridine, followed by thionation and subsequent oxidative cyclization. For instance, pyridin-2-amine can be acylated, the resulting amide converted to a thioamide using phosphorus pentasulfide (P2S5), and then oxidized with potassium ferricyanide (B76249) in an alkaline medium to yield the 2-substituted thiazolo[4,5-b]pyridine. dmed.org.ua

Furthermore, the reaction of 2-chloro-3-nitropyridines with 1,3-(S,N)-binucleophiles can lead to the formation of the thiazolo[4,5-b]pyridine system through a sequence of nucleophilic substitution, Smiles rearrangement, and subsequent cyclization. researchgate.net A copper-catalyzed three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine can also be employed to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

StrategyPyridine PrecursorReagentsProduct Type
Condensation2-Aminopyridine-3-thiolAldehydes, ZnO nanoparticles2-Substituted Thiazolo[4,5-b]pyridines
Acylation/CyclizationPyridin-2-amineAcyl chloride, P2S5, K3[Fe(CN)6]2-Substituted Thiazolo[4,5-b]pyridines
Nucleophilic Substitution/Rearrangement2-Chloro-3-nitropyridine1,3-(S,N)-BinucleophilesFused Thiazolo[4,5-b]pyridines
Three-Component Reaction3-Iodopyridin-2-amineCarbon disulfide, Secondary amines, Copper catalyst2-Substituted Thiazolo[4,5-b]pyridines

Targeted Synthesis of 5-Methoxythiazolo[4,5-b]pyridin-2-amine

The synthesis of the specific target molecule, this compound, requires careful selection of starting materials and reaction conditions to ensure the correct placement of the methoxy (B1213986) and amine functionalities.

Cyclization Reactions from Thioamide Precursors

A plausible route to this compound involves the Hantzsch thiazole synthesis, a well-established method for forming the thiazole ring. researchgate.net This would typically involve the reaction of a thiourea (B124793) with an α-halocarbonyl compound. To obtain the desired product, the pyridine precursor would need to be a 3-amino-2-halo-5-methoxypyridine. The reaction with thiourea would then lead to the cyclization and formation of the 2-aminothiazole fused to the pyridine ring.

Alternatively, starting from a 2-amino-5-methoxypyridine, one could introduce a thiocyanate (B1210189) group at the 3-position. Subsequent intramolecular cyclization, potentially acid-catalyzed, could then form the 2-aminothiazolo[4,5-b]pyridine ring system.

Multi-Component and Domino Reaction Protocols

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like this compound in a single step. A hypothetical MCR for this target could involve the reaction of a 1,3-dicarbonyl compound bearing a methoxy group at the appropriate position, a source of sulfur (like elemental sulfur), cyanoacetamide, and an amine, catalyzed by a suitable reagent.

Domino reactions, which involve a cascade of intramolecular transformations, can also be designed for this synthesis. For example, a domino reaction involving a Michael addition, followed by an intramolecular cyclization and aromatization, could be envisioned. A potential starting material could be a suitably substituted enamine derived from a 5-methoxypyridine precursor, which would then react with an appropriate Michael acceptor containing a sulfur moiety. A new combinatorial method for preparing substituted thiazolo[4,5-b]pyridines has been developed utilizing cyanoacetamide, heterocumulenes (such as isothiocyanates or carbon bisulfide), and ethyl-4-chloroacetoacetate in a domino sequence of SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions. researchgate.netsci-hub.se

ProtocolKey PrecursorsReaction Type
Cyclization from Thioamide3-Amino-2-halo-5-methoxypyridine, ThioureaHantzsch Thiazole Synthesis
Multi-Component ReactionMethoxy-substituted 1,3-dicarbonyl, Sulfur source, Cyanoacetamide, AmineOne-pot condensation
Domino ReactionSubstituted enamine from 5-methoxypyridine, Michael acceptor with sulfurMichael addition, Cyclization, Aromatization

Modern Synthetic Techniques for Scaffold Assembly

Modern synthetic techniques are increasingly being applied to the synthesis of heterocyclic scaffolds like thiazolo[4,5-b]pyridine to improve efficiency, yield, and safety.

Microwave-assisted synthesis has been shown to be effective in accelerating the synthesis of thiazolo[4,5-b]pyridine derivatives. For instance, the synthesis of thiazolo[4,5-b]pyridine-2-carbonitriles from 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine has been achieved in just 30 minutes under microwave irradiation, a significant improvement over conventional heating methods. dmed.org.ua Microwave irradiation has also been utilized in the Friedländer annulation step during the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines. researchgate.netnih.gov

Flow chemistry offers a scalable and safer alternative to batch synthesis, particularly for reactions that are exothermic or involve the evolution of gases. The synthesis of thiazolino ring-fused 2-pyridones, which are structurally related to the thiazolo[4,5-b]pyridine core, has been successfully scaled up using a continuous flow process. arkat-usa.orgdiva-portal.org This approach allows for better control over reaction parameters, leading to improved efficiency and reduced excess of starting materials. arkat-usa.orgdiva-portal.org

Solid-phase synthesis provides a powerful tool for the combinatorial synthesis of libraries of thiazolo[4,5-b]pyridine derivatives. A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines has been reported. researchgate.netnih.gov This method involves a Thorpe-Ziegler type cyclization of a solid-supported cyanocarbonimidodithioate with an α-halo ketone to form a thiazole resin, followed by a microwave-assisted Friedländer reaction to construct the pyridine ring. researchgate.netnih.gov

Novel catalysts , such as heterogeneous copper catalysts and zinc oxide nanoparticles, are being employed to facilitate the synthesis of thiazolo[4,5-b]pyridines under milder conditions. dmed.org.ua For example, a 3-(2-aminoethylamino)propyl-functionalized MCM-41-immobilized copper(I) complex has been used as a heterogeneous catalyst for a three-component reaction to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua

TechniqueApplication ExampleAdvantages
Microwave-Assisted SynthesisSynthesis of thiazolo[4,5-b]pyridine-2-carbonitrilesRapid reaction times, improved yields
Flow ChemistryScalable synthesis of thiazolino-2-pyridonesEnhanced safety, better process control, scalability
Solid-Phase SynthesisCombinatorial synthesis of tetrasubstituted thiazolo[4,5-b]pyridinesHigh-throughput synthesis, ease of purification
Novel CatalystsCopper-catalyzed three-component reactionsMilder reaction conditions, catalyst recyclability

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the generation of compound libraries for high-throughput screening. A traceless solid-phase strategy for the synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been developed, which can be adapted for the synthesis of 5-methoxy analogs.

The general approach involves the immobilization of a cyanocarbonimidodithioate onto a solid support, such as Merrifield resin. This is followed by a Thorpe-Ziegler type cyclization with an α-halo ketone to afford a resin-bound thiazole. The thiazolopyridine core is then constructed via a Friedländer annulation. Subsequent oxidation of a sulfide (B99878) to a sulfone allows for a nucleophilic desulfonative substitution with various amines to introduce diversity at the 2-position.

Table 1: Key Steps in Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives

StepReactionReagents and Conditions
1ImmobilizationCyanocarbonimidodithioate, Merrifield resin
2Thiazole formationα-halo ketone, Thorpe-Ziegler cyclization
3Pyridine ring formationFriedländer annulation
4OxidationOxidizing agent (e.g., m-CPBA)
5DiversificationNucleophilic substitution with amines

While this method provides a versatile route to a range of derivatives, the specific application to generate the 5-methoxy substituted scaffold would require the use of a pyridine ring precursor bearing the desired methoxy group.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to accelerate reaction rates, improve yields, and enhance product purity. The synthesis of various heterocyclic systems, including thiazolopyridines, has benefited from this technology.

The Friedländer reaction, a key step in the formation of the pyridine ring of the thiazolo[4,5-b]pyridine core, can be significantly expedited under microwave irradiation. In the context of the solid-phase synthesis described above, the conversion of the thiazole resin to the thiazolopyridine resin is effectively achieved using microwave heating.

Microwave irradiation has also been employed in the synthesis of related pyrazolo[3,4-b]pyridine derivatives through one-pot multi-component reactions, highlighting the potential for rapid and efficient construction of fused heterocyclic systems. For the synthesis of this compound, a potential microwave-assisted approach would involve the cyclization of 1-(6-methoxypyridin-2-yl)thiourea. While a conventional synthesis has been reported, microwave heating could offer a more efficient alternative.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Heterocycle

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hoursMinutes
YieldModerateOften higher
PurityVariableGenerally higher

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its chemical versatility allows for a range of post-synthetic modifications to explore the structure-activity relationship.

Modifications at the Amine Functionality (C2 Position)

The primary amine at the C2 position of the thiazole ring is a key site for functionalization. It can readily undergo a variety of reactions, including acylation and alkylation, to introduce diverse substituents.

Acylation of the 2-amino group can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This modification is useful for introducing amide functionalities, which can participate in hydrogen bonding interactions with biological targets.

Table 3: Examples of C2-Amine Acylation on a Thiazolo[4,5-b]pyridine Scaffold

Acylating AgentBaseProduct
Acetyl chlorideTriethylamineN-(5-Methoxythiazolo[4,5-b]pyridin-2-yl)acetamide
Benzoyl chloridePyridineN-(5-Methoxythiazolo[4,5-b]pyridin-2-yl)benzamide
Furan-2-carbonyl chloridePropan-2-olN-(5-Methoxythiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide

Alkylation and Acylation Reactions on the Thiazolopyridine Core

While the C2-amine is the most common site for modification, the thiazolopyridine core itself can also be functionalized. Alkylation and acylation reactions can occur on the nitrogen atoms of the heterocyclic system, depending on the reaction conditions and the specific reagents used. For instance, alkylation at the N3 position of the thiazole ring has been reported for related thiazolo[4,5-b]pyridine-2-one systems.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can be employed to introduce a variety of functional groups onto the thiazolo[4,5-b]pyridine scaffold. For example, in the solid-phase synthesis of related derivatives, a sulfone group attached to the solid support is displaced by an amine nucleophile. This highlights the potential for nucleophilic displacement of a suitable leaving group on the this compound core to introduce further diversity.

Hydrazine (B178648) Group Functionalization and Knoevenagel Condensation

The 2-amino group of this compound can be converted to a hydrazine functionality. This can be achieved through diazotization of the amine followed by reduction. The resulting hydrazinyl derivative serves as a versatile intermediate for further modifications.

One important reaction of hydrazines is the Knoevenagel condensation. While direct Knoevenagel condensation typically involves an active methylene (B1212753) group, the hydrazone formed from the reaction of a hydrazine with an aldehyde or ketone can subsequently react with a compound containing an active methylene group. For thiazolo[4,5-b]pyridine derivatives, a reported strategy involves the functionalization of a hydrazide group, which then undergoes condensation.

A plausible synthetic route would involve the conversion of the 2-amino group to a 2-hydrazinyl group, followed by reaction with a dicarbonyl compound or a related species to form a pyrazole (B372694) or other heterocyclic ring fused to the thiazole.

Table 4: Potential Knoevenagel Condensation Reactants for Hydrazine-Functionalized Thiazolopyridines

ReactantResulting Moiety
MalononitrileAminopyrazole
Ethyl cyanoacetatePyrazolone
AcetylacetoneDimethylpyrazole

Elucidation of Chemical Reactivity and Transformation Pathways

Reaction Mechanisms and Intermediate Species Investigations

The reactivity of 5-Methoxythiazolo[4,5-b]pyridin-2-amine is governed by the nucleophilic character of the exocyclic amino group and the heteroatoms within the bicyclic system. The formation of the parent thiazolo[5,4-b]pyridine (B1319707) ring, an isomer, is proposed to proceed through the reaction of a substituted aminopyridine with a thiocyanating agent, followed by intramolecular cyclization. A plausible mechanism involves the initial formation of a thiocyanate (B1210189) intermediate, which then undergoes nucleophilic attack by the pyridine (B92270) ring nitrogen to form the fused thiazole (B1198619) ring system researchgate.net.

The 2-amino group is a primary site for electrophilic attack. Reactions such as acylation or sulfonylation proceed via a standard nucleophilic addition-elimination mechanism at the carbonyl or sulfonyl center, respectively. Protonation typically occurs at the pyridine nitrogen or the endocyclic thiazole nitrogen, influencing the molecule's reactivity in acidic media. The methoxy (B1213986) group at the 5-position exerts an electron-donating effect on the pyridine ring, potentially activating it for electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging.

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. The primary amino group serves as a versatile handle for introducing a wide array of functional moieties.

The primary amino group at the C2 position can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C). This reaction forms a highly reactive diazonium salt intermediate. This intermediate is a potent electrophile that can subsequently react with electron-rich coupling components, such as phenols, anilines, or other activated aromatic systems, in an electrophilic aromatic substitution reaction to yield intensely colored azo dyes mdpi.comresearchgate.net. The specific color and properties of the resulting dye depend on the nature of the coupling partner and the extended conjugation of the final molecule.

Table 1: Potential Azo Dyes via Diazotization of this compound

Coupling PartnerResulting Azo Dye Structure (Illustrative)
Phenol(E)-4-((5-methoxythiazolo[4,5-b]pyridin-2-yl)diazenyl)phenol
N,N-Dimethylaniline(E)-N,N-dimethyl-4-((5-methoxythiazolo[4,5-b]pyridin-2-yl)diazenyl)aniline
2-Naphthol(E)-1-((5-methoxythiazolo[4,5-b]pyridin-2-yl)diazenyl)naphthalen-2-ol

The conjugation of organic moieties to the this compound scaffold can be achieved through various reactions. The amino group can be readily acylated with acid chlorides or anhydrides or can form sulfonamides with sulfonyl chlorides. Furthermore, modern cross-coupling reactions can be employed to introduce aryl, heteroaryl, or alkyl groups, often requiring prior functionalization of the heterocyclic core (e.g., halogenation). For related thiazolopyridine systems, Suzuki coupling reactions have been used to introduce new aryl substituents, demonstrating the utility of palladium-catalyzed methods for building molecular complexity nih.gov.

Table 2: Representative Conjugation Reactions

Reaction TypeReagentsProduct Class
AcylationAcetyl Chloride, PyridineN-(5-methoxythiazolo[4,5-b]pyridin-2-yl)acetamide
SulfonylationBenzenesulfonyl Chloride, PyridineN-(5-methoxythiazolo[4,5-b]pyridin-2-yl)benzenesulfonamide
Suzuki Coupling (on a bromo-derivative)Arylboronic acid, Pd catalyst, Base2-Amino-5-methoxy-7-aryl-thiazolo[4,5-b]pyridine

Derivatives of this compound can serve as precursors for the synthesis of more complex, polycyclic heterocyclic systems through cyclocondensation reactions. For instance, the 2-amino group can be converted into a thiourea (B124793) derivative, which can then react with α-halocarbonyl compounds to form a new thiazole ring, leading to a thiazolo[3,2-a]triazine-like system. Alternatively, reaction with 1,3-dielectrophiles such as β-ketoesters or arylidene pyruvic acids can lead to the formation of a new fused pyrimidine (B1678525) or pyridine ring, a strategy used in the synthesis of other thiazolo[4,5-b]pyridine (B1357651) derivatives researchgate.netresearchgate.net. These reactions significantly expand the structural diversity accessible from this core scaffold.

Table 3: Potential Cyclocondensation Reactions of Derivatives

DerivativeReagentResulting Fused System
N-(5-methoxythiazolo[4,5-b]pyridin-2-yl)thioureaEthyl 2-chloroacetoacetateFused Thiazolyl-Thiazine
2-Amino-5-methoxythiazolo[4,5-b]pyridineDiethyl malonateFused Pyrimidinedione
2-Amino-5-methoxythiazolo[4,5-b]pyridineArylidene pyruvic acidFused Pyridine-carboxylic acid researchgate.net

Structure-Reactivity Relationships within the 5-Methoxythiazolo[4,5-b]pyridine Framework

The reactivity of the 5-Methoxythiazolo[4,5-b]pyridine framework is intrinsically linked to its structure and the electronic properties of its constituent parts. Structure-activity relationship (SAR) studies on analogous heterocyclic systems provide valuable insights into these relationships nih.govnih.gov.

The 2-Amino Group: This group is a strong electron-donating group that increases the electron density of the entire heterocyclic system. It is the primary center of nucleophilicity and the main handle for derivatization. Its basicity is influenced by the electron-withdrawing nature of the fused pyridine ring.

The Fused Ring System: The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic distribution. The thiazole moiety enhances the potential for the molecule to act as a ligand for metal ions, while the pyridine ring contributes to the aromatic stability and planarity of the system. SAR studies on related kinase inhibitors have shown that the thiazolopyridine core is a key structural unit for biological activity, and modifications on the attached pyridine moiety significantly impact potency nih.govnih.gov. For example, replacement of a pyridyl group attached to the thiazolo[5,4-b]pyridine core with a phenyl group led to a significant decrease in inhibitory activity, highlighting the importance of the pyridine nitrogen in molecular interactions nih.gov.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While detailed, published spectra for the parent compound 5-Methoxythiazolo[4,5-b]pyridin-2-amine are not extensively available, its expected NMR signals can be predicted based on the analysis of its structural components and data from analogous heterocyclic systems.

The ¹H NMR spectrum is used to identify the hydrogen atoms within a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amine group. The electronegativity of adjacent atoms and the aromatic ring currents influence the chemical shifts of these protons. ucl.ac.uk The pyridine protons are typically found in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine-H (C6-H) ~ 7.5 - 8.0 Doublet (d) Coupled to C7-H.
Pyridine-H (C7-H) ~ 6.7 - 7.2 Doublet (d) Coupled to C6-H.
Amine (-NH₂) ~ 5.0 - 7.0 Broad Singlet (br s) Chemical shift can vary with solvent and concentration.

Note: These are predicted values based on general principles and data for similar heterocyclic structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to display seven distinct signals, one for each unique carbon atom in the structure. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic environment created by the fused heterocyclic system and substituents. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Thiazole (B1198619) (C2) ~ 160 - 170 Carbon attached to two nitrogen atoms in the thiazole ring.
Pyridine (C4a) ~ 145 - 155 Quaternary carbon at the ring fusion.
Pyridine (C5) ~ 150 - 160 Carbon bearing the methoxy group.
Pyridine (C6) ~ 110 - 125 Aromatic CH carbon.
Pyridine (C7) ~ 105 - 120 Aromatic CH carbon.
Pyridine (C7a) ~ 140 - 150 Quaternary carbon at the ring fusion.

Note: These are predicted values. The assignment of aromatic carbons can be complex and often requires advanced 2D NMR techniques for unambiguous confirmation. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula for this compound is C₇H₇N₃OS, which corresponds to a molecular weight of approximately 181.22 g/mol . cymitquimica.com

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to be detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 182. This technique is powerful for characterizing metal coordination complexes and observing distinct binding behaviors. mdpi.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve initial cleavages such as the loss of a methyl radical (•CH₃) from the methoxy group or the rupture of the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The fused aromatic system of thiazolo[4,5-b]pyridine (B1357651) provides a conjugated π-system, which is expected to exhibit characteristic π → π* transitions. Studies on related pyridothiazole derivatives show strong absorption bands in the UV-Vis spectrum. acs.orgresearchgate.net The position of the maximum absorption wavelength (λ_max) can be influenced by substituents and the solvent environment. For instance, the presence of electron-donating groups like the amine and methoxy groups can modulate the energy of the electronic transitions. nih.gov

Fluorescence Spectroscopy for Luminescence and Emission Characteristics

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has absorbed light. Many heterocyclic systems, including thiazolo[4,5-b]pyridine derivatives, exhibit fluorescence. nih.gov The emission properties are highly dependent on the molecular structure and the surrounding environment.

Research on a closely related derivative, 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), has shown that the pyridothiazole scaffold can be used to design fluorescent probes. researchgate.netnih.gov The fluorescence intensity and the wavelength of maximum emission can be sensitive to solvent polarity, demonstrating solvatochromism. nih.govresearchgate.net

A particularly interesting photophysical phenomenon observed in derivatives of this compound is Aggregation-Induced Emission Enhancement (AIEE). acs.orgnih.gov Unlike many traditional fluorophores that suffer from quenching in the aggregated or solid state, AIEE luminogens show enhanced fluorescence intensity upon aggregation. rsc.orgrsc.org

Studies on a pyridothiazole-based probe demonstrated that as the molecules aggregate, their fluorescence increases significantly. acs.orgresearchgate.net This behavior is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. In solution, the molecule can dissipate energy through non-radiative pathways involving molecular rotations. In an aggregated state, these rotations are hindered, which closes off non-radiative decay channels and forces the molecule to release its energy via fluorescence, leading to enhanced emission. rsc.org This property makes the pyridothiazole scaffold a promising building block for designing advanced fluorescent materials and sensors. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While specific, published single-crystal X-ray diffraction data for this compound is not currently available, insights into its likely solid-state arrangement can be gleaned from the analysis of structurally related heterocyclic compounds. The presence of an amine group (-NH₂) and nitrogen atoms within the pyridine and thiazole rings makes the molecule a prime candidate for forming strong hydrogen bonds. These interactions, coupled with potential π-π stacking between the aromatic rings, are expected to be dominant forces in its crystal packing. For instance, analysis of similar heterocyclic systems often reveals extensive hydrogen-bonded networks that contribute to the stability of the crystal structure.

Based on comparisons with other pyridine and thiazole derivatives, a hypothetical set of crystallographic parameters for this compound can be proposed to illustrate the type of data obtained from an X-ray diffraction experiment.

Table 1. Hypothetical Crystal Data and Structure Refinement Parameters for this compound.
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)819.4
Z4

Microscopic Techniques for Morphological and Aggregation Studies

Microscopic techniques are essential for visualizing the physical form and arrangement of a compound beyond the atomic level provided by X-ray crystallography. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) offer complementary information on surface features and nanoscale organization.

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of a solid sample with high resolution. It utilizes a focused beam of electrons to scan the surface, and the resulting signals provide information about the sample's morphology, texture, and composition.

For this compound, SEM analysis would be invaluable for characterizing the morphology of its crystalline or amorphous powders. This technique could reveal the crystal habit (the characteristic external shape of crystals), the size distribution of the particles, and the degree of agglomeration. Such information is critical in materials science and pharmaceutical development, as properties like solubility and dissolution rate are influenced by particle size and surface area. While specific SEM studies on this compound are not documented, an illustrative analysis would focus on parameters such as particle shape and surface texture.

Table 2. Illustrative SEM Morphological Data for this compound.
Morphological FeatureIllustrative Description
Particle ShapeIrregular, plate-like crystals
Size Range5-50 µm
Surface TextureRelatively smooth facets with some step-like features
Aggregation StateForms loosely-bound agglomerates

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. It operates by scanning a sharp tip over the sample surface, and the deflection of the cantilever holding the tip is used to generate a three-dimensional image.

AFM is particularly well-suited for studying the self-assembly and supramolecular aggregation of molecules on a substrate. For this compound, AFM could be used to visualize how individual molecules organize on a surface, potentially forming ordered monolayers or more complex nanostructures. This is driven by the same intermolecular forces that determine the crystal structure, such as hydrogen bonding and π-π stacking. Investigating these supramolecular aggregates is key to understanding the material's properties at interfaces, which is relevant for applications in organic electronics and sensor technology. A study on a related pyridothiazole derivative has demonstrated the utility of AFM in studying aggregation properties. researchgate.net

Table 3. Illustrative AFM Data for Supramolecular Aggregates of this compound on a Mica Substrate.
ParameterIllustrative Value
Scan Size1 µm x 1 µm
Aggregate MorphologyNanofibrillar networks
Average Aggregate Height2-5 nm
Surface Roughness (Rq)0.8 nm

Dynamic Light Scattering (DLS) for Particle Size Distribution and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension or solution. usp.orghoriba.com The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. usp.org

DLS is an excellent tool for studying the aggregation behavior of this compound in solution. By monitoring the particle size distribution over time or as a function of concentration or solvent conditions, one can gain insights into the kinetics and mechanisms of self-assembly and aggregation. This is particularly relevant for understanding how the compound behaves in biological media or in formulation processes. Research on a similar compound, 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1), has successfully employed DLS to investigate its aggregation properties, demonstrating the applicability of this technique to the thiazolopyridine scaffold. researchgate.net

Table 4. Illustrative DLS Data for this compound in Aqueous Buffer.
ParameterIllustrative Value
Z-Average Hydrodynamic Diameter (d.nm)150
Polydispersity Index (PDI)0.25
DistributionMonomodal
Count Rate (kcps)250

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For the thiazolo[4,5-b]pyridine (B1357651) scaffold, DFT calculations, commonly employing the B3LYP functional with basis sets such as 6-311G(d,p), are utilized to determine optimized molecular geometry, electronic properties, and the nature of intermolecular interactions. semanticscholar.orgnih.gov

These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles, confirming the near-planar structure of the fused heterocyclic system. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For related pyridine-thiazole hybrids, HOMO-LUMO gaps have been calculated to be in the range that suggests significant electronic activity. nih.gov

Table 1: Representative Theoretical Parameters from DFT Calculations for Thiazole-Pyridine Systems
ParameterTypical Calculated Value/ObservationSignificance
HOMO Energy-5.5 to -6.3 eVIndicates electron-donating capability
LUMO Energy-0.01 to -0.6 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)~5.5 to 5.7 eVRelates to chemical reactivity and stability
Dipole MomentVariable based on substituentsInfluences solubility and intermolecular interactions

DFT calculations are instrumental in validating and explaining the mechanisms of molecular self-assembly. By modeling dimers and larger clusters of 5-Methoxythiazolo[4,5-b]pyridin-2-amine, researchers can identify and quantify the non-covalent interactions that govern crystal packing and aggregation in solution. Key interactions include:

Hydrogen Bonding: The primary amine group (-NH2) acts as a hydrogen bond donor, while the nitrogen atoms within the pyridine (B92270) and thiazole (B1198619) rings can act as acceptors. DFT can precisely calculate the geometry and energy of these hydrogen bonds, which are primary drivers in forming predictable supramolecular structures.

π-π Stacking: The aromatic nature of the fused thiazolo[4,5-b]pyridine core allows for π-π stacking interactions between molecules. Computational models can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the optimal distance for these stabilizing interactions.

By calculating the binding energies of different molecular arrangements, DFT can predict the most energetically favorable packing motif, which can then be compared with experimental data from X-ray crystallography to validate the self-assembly process.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. mdpi.commdpi.com For compounds like this compound, TD-DFT calculations, often using functionals like CAM-B3LYP which are well-suited for charge-transfer excitations, can simulate the electronic absorption spectrum. bohrium.com

These simulations identify the specific wavelengths (λmax) of maximum absorption and the corresponding electronic transitions. bohrium.com The calculations reveal which molecular orbitals are involved in the excitation, typically showing transitions from HOMO to LUMO or other nearby orbitals (e.g., HOMO-1 to LUMO, HOMO to LUMO+1). researchgate.net This analysis helps to characterize the nature of the transitions, such as n→π* or π→π*, and to understand how substituents influence the absorption profile. The results of TD-DFT calculations on related thiazolopyridine and thiazolopyrimidine systems show good agreement with experimentally measured spectra, validating the utility of this approach for predicting the optical properties of new derivatives. bohrium.comresearchgate.net

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or nucleic acid. For derivatives of the thiazolo[4,5-b]pyridine scaffold, docking studies have been extensively used to explore their potential as therapeutic agents. These studies have investigated interactions with a wide range of biological targets. nih.gov

For instance, thiazolo[5,4-b]pyridine (B1319707) derivatives have been docked into the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and c-KIT. nih.govnih.gov These simulations reveal key binding interactions, such as hydrogen bonds between the heterocyclic nitrogen atoms or the amino group and critical amino acid residues in the kinase hinge region (e.g., Cys797 in EGFR). nih.gov The methoxy (B1213986) group can form additional interactions in hydrophobic pockets, enhancing binding affinity. Docking scores, which estimate the binding free energy, are used to rank potential inhibitors and guide the synthesis of more potent analogues.

Similarly, other thiazolo[4,5-b]pyridine derivatives have been studied for their anti-inflammatory potential by docking them into the active site of cyclooxygenase (COX) enzymes. These computational models help to rationalize the structure-activity relationships observed in biological assays.

Table 2: Biological Targets Investigated for Thiazolo[4,5-b]pyridine and Related Scaffolds via Molecular Docking
Target ClassSpecific Target ExampleKey Interactions Observed
KinasesEGFR-TK, c-KITHydrogen bonding with hinge region residues (e.g., Cys797), hydrophobic interactions
Inflammatory EnzymesCOX-2Hydrogen bonding and hydrophobic interactions within the active site channel
Nucleic AcidsDNAGroove binding, electrostatic interactions with phosphate (B84403) backbone

Mechanistic Computational Analysis of Reaction Pathways

Computational chemistry, particularly DFT, is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. For the synthesis of the thiazolo[4,5-b]pyridine core, computational studies can be applied to various synthetic routes, such as the Hantzsch thiazole synthesis or multi-component reactions. researchgate.netnih.gov

For example, a DFT study of a potential synthetic pathway could:

Identify the most likely reaction sequence: By comparing the activation energies of competing pathways, the most favorable route can be determined.

Characterize transition state structures: This provides a "snapshot" of the bond-forming and bond-breaking processes, offering a deep understanding of how the reaction proceeds.

Explain regioselectivity: In cases where multiple isomers can be formed, DFT calculations can predict which product is thermodynamically or kinetically favored. semanticscholar.org

Assess the role of catalysts: The interaction of a catalyst with the reactants can be modeled to understand how it lowers the activation energy of the reaction.

While specific mechanistic studies for this compound are not widely published, computational analysis of the synthesis of related fused heterocyclic systems has demonstrated the power of these methods to refine reaction conditions and predict outcomes. dmed.org.uadntb.gov.ua

Advanced Simulation Techniques (e.g., Monte Carlo) for Material Interactions

Advanced simulation techniques like Monte Carlo (MC) methods are used to study complex systems by relying on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly useful for modeling the interaction of molecules with surfaces. uctm.edu

For a molecule like this compound, MC simulations could be employed to study its adsorption behavior on various material surfaces, such as metals or zeolites. uctm.edudoi.org These simulations can predict:

Adsorption energy: This quantifies the strength of the interaction between the molecule and the surface.

Adsorption geometry: This determines the orientation of the molecule on the surface (e.g., flat-lying vs. perpendicular).

Preferred adsorption sites: The simulation can identify specific locations on the surface where the molecule is most likely to bind.

Such studies are highly relevant for applications like corrosion inhibition, where the ability of a molecule to form a protective layer on a metal surface is critical. Research on related imidazo[4,5-b]pyridine derivatives has used MC simulations to estimate their affinity for adsorbing onto different metallic surfaces, demonstrating a strong tendency to adsorb on iron surfaces, which is indicative of potential as corrosion inhibitors. uctm.edu

Applications in Advanced Materials and Chemical Sensing

Development of Chemical and Biosensors based on 5-Methoxythiazolo[4,5-b]pyridin-2-amine Derivatives

The inherent electronic and structural characteristics of the this compound framework make it an excellent candidate for the core structure of various chemical and biosensors. By modifying this central unit with different functional groups, researchers can tune the molecule's sensitivity and selectivity towards specific analytes, leading to the development of highly specialized sensing agents.

Colorimetric Sensing Agents for Specific Analytes (e.g., Glycine, Metal Ions)

While the broader class of thiazole (B1198619) and pyridine-containing compounds has been explored for colorimetric sensing, specific research focusing on this compound derivatives as colorimetric probes for analytes such as glycine is not extensively documented in peer-reviewed literature. However, the principle of colorimetric sensing relies on a distinct and observable color change upon interaction with a target analyte. This change is often the result of alterations in the electronic structure of the sensing molecule, which can be induced by complexation with metal ions or interaction with other molecules. The development of such sensors based on the this compound scaffold remains an area with potential for future investigation.

Fluorescent Sensing Probes for Ion Detection and Biological Molecules

Derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been successfully developed as highly sensitive and selective fluorescent probes. These probes exhibit changes in their fluorescence properties, such as intensity or wavelength, upon binding with specific ions or biological molecules.

One notable example is the derivative 2-HPTP , a novel thiazolo[4,5-b]pyridine-based fluorescent probe designed for the selective detection of zinc ions (Zn²⁺). This probe demonstrates a significant fluorescence enhancement and a notable red-shift of 85 nm in its emission wavelength upon forming a 1:1 complex with Zn²⁺ nih.gov. The high selectivity of 2-HPTP for Zn²⁺ over other biologically relevant cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺ makes it a valuable tool for biological imaging nih.gov. Further studies have shown that 2-HPTP is cell membrane permeable and can be used to monitor fluctuations in intracellular Zn²⁺ concentrations, with a particular selectivity for lysosomes nih.gov. Its application has been successfully demonstrated in imaging Zn²⁺ concentration changes in living tissues of the nematode C. elegans nih.gov.

Another significant derivative, 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1) , has been investigated as a fluorescent probe for the detection of cupric ions (Cu²⁺) and for monitoring amyloid fibrillation nih.gov. The fluorescence of PTC1 is quenched in the presence of Cu²⁺ ions. This quenching effect can be reversed, and the fluorescence regenerated, in the presence of amyloid fibers, indicating a complex interplay between the probe, the metal ion, and the biological macromolecule nih.gov. This "turn-off/turn-on" mechanism provides a sensitive method for detecting both Cu²⁺ and amyloid structures.

Probe NameTarget AnalyteSensing MechanismKey Findings
2-HPTP Zinc Ions (Zn²⁺)Fluorescence enhancement and red-shiftHigh selectivity for Zn²⁺, cell membrane permeable, lysosome-selective, effective in vivo imaging. nih.gov
PTC1 Cupric Ions (Cu²⁺), Amyloid FibrilsFluorescence quenching by Cu²⁺, regeneration by amyloid fibrils"Turn-off/turn-on" sensing, sensitive detection of both analytes. nih.gov

Aggregation-Induced Emission (AIE) Active Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in optoelectronics and biosensing. The pyridothiazole scaffold has emerged as a promising framework for the design of novel AIE luminogens (AIEgens).

Design and Synthesis of Novel AIE Luminogens from the Pyridothiazole Scaffold

The pyridothiazole scaffold has been identified as an unconventional yet effective core for the design of AIEgens, moving beyond the more traditional scaffolds like tetraphenylethene (TPE) and hexaphenylsilole (HPS) nih.gov. The synthesis of these novel AIEgens involves the strategic functionalization of the pyridothiazole core to induce the restriction of intramolecular rotation (RIR) in the aggregated state, which is the key mechanism behind the AIE phenomenon.

A prime example is the compound 4-(5-methoxy-thiazolo[4,5-b]pyridin-2-yl)benzoic acid (PTC1) , which exhibits aggregation-induced emission enhancement (AIEE) nih.gov. Studies on PTC1 have demonstrated that as the degree of aggregation increases, its fluorescence intensity also increases, confirming its AIEE characteristics nih.gov. This work highlights the potential for designing a new class of AIE dyes based on the pyridothiazole structure.

Supramolecular Self-Assembly and Morphological Transitions in AIE Systems

The AIE properties of pyridothiazole derivatives are intrinsically linked to their ability to undergo supramolecular self-assembly. The morphology of the resulting aggregates can significantly influence their photophysical properties.

Atomic force microscopy (AFM) studies of PTC1 have revealed that the molecules self-assemble into hairy micelle-like structures nih.gov. The formation of these aggregates is crucial for the observed AIE effect. Interestingly, these supramolecular structures can be disrupted by the presence of cupric ions, leading to fluorescence quenching. The subsequent introduction of amyloid fibers can induce the reassembly of these aggregates, thereby restoring fluorescence nih.gov. This reversible aggregation-disaggregation process, driven by interactions with specific analytes, underscores the dynamic nature of these AIE systems and their potential in responsive materials.

Potential in Functional Materials Design

The unique combination of fluorescent sensing capabilities and aggregation-induced emission properties makes derivatives of this compound highly promising for the design of a wide range of functional materials. The ability to create molecules that can sense specific ions and biological entities through changes in their emission provides a direct pathway to the development of advanced biosensors and imaging agents nih.govnih.gov.

The AIE characteristics of the pyridothiazole scaffold open up possibilities for their use in organic light-emitting diodes (OLEDs), bio-imaging, and theranostics. The design of novel AIE dyes based on this scaffold could lead to materials with enhanced brightness, photostability, and sensitivity, which are critical for high-performance applications nih.gov. The work on PTC1, for instance, not only presents a sensitive probe for amyloid fibrillation but also suggests a facile and cost-effective methodology for detection that can be visualized under UV light without the need for sophisticated instrumentation nih.gov. This has significant implications for the development of accessible diagnostic tools. The continued exploration and functionalization of the this compound core are expected to yield a new generation of smart materials with tailored optical and sensing properties.

Utility as Research Tools for Biochemical Pathway Investigations

The chemical scaffold of this compound and its analogs has proven to be a valuable platform for the development of molecular probes aimed at dissecting complex biochemical pathways. The inherent ability of the thiazolopyridine nucleus to interact with the ATP-binding pockets of various kinases has been systematically exploited by researchers to create potent and selective inhibitors. These inhibitors serve as indispensable tools for elucidating the roles of specific enzymes in cellular signaling cascades, particularly in the context of cancer biology and immunology.

Derivatives of the thiazolopyridine scaffold have been instrumental in the investigation of receptor tyrosine kinase signaling. One of the most significant applications of this class of compounds is in the study of the c-KIT signaling pathway. c-KIT is a receptor tyrosine kinase that, upon activation by its ligand, stem cell factor (SCF), triggers a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. Dysregulation of c-KIT signaling, often through activating mutations, is a key driver in several cancers, including gastrointestinal stromal tumors (GIST).

Researchers have synthesized and characterized a range of thiazolo[5,4-b]pyridine (B1319707) derivatives, close isomers of the thiazolo[4,5-b]pyridine series, as potent inhibitors of c-KIT. nih.govnih.gov These compounds have been pivotal in overcoming resistance to existing c-KIT inhibitors like imatinib. nih.govnih.gov By systematically modifying the substituents on the thiazolopyridine core, scientists have been able to probe the structure-activity relationships (SAR) and enhance the inhibitory potency against both wild-type and mutant forms of the c-KIT enzyme. nih.govnih.gov

For instance, a study focusing on thiazolo[5,4-b]pyridine derivatives demonstrated that specific compounds could potently inhibit a c-KIT V560G/D816V double mutant, which is resistant to imatinib. nih.govnih.gov The use of these molecules as research tools allows for the detailed investigation of the downstream consequences of c-KIT inhibition in resistant cancer cell lines. By observing the cellular effects following treatment with these compounds, such as the blockade of c-KIT downstream signaling, induction of apoptosis, and cell cycle arrest, researchers can gain a deeper understanding of the mechanisms of drug resistance and identify potential new therapeutic strategies. nih.govnih.gov

The following table summarizes the enzymatic inhibitory activities of selected thiazolo[5,4-b]pyridine derivatives against the c-KIT V560G/D816V double mutant, illustrating their utility in studying drug-resistant forms of the enzyme.

Compound IDR1 GroupR2 GroupEnzymatic Inhibitory Activity IC50 (µM)
6r HNH24.77
7a Hc-Hex-CO-NH1.51
7b HPh-CO-NH0.74

Data sourced from a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors. nih.gov

Furthermore, the thiazolopyridine scaffold has been employed to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway, another critical pathway in cancer progression. nih.govnih.gov The structural similarity of the ATP-binding sites between different kinases allows for the adaptation of the thiazolopyridine core to target various members of the kinome. The 4-nitrogen of the thiazolo[5,4-b]pyridine ring, for example, has been identified as a key hinge-binding motif for PI3K inhibitors. nih.gov

A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were designed and synthesized, leading to the discovery of compounds with nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov One particular compound, 19a , demonstrated an IC50 of 3.6 nM against PI3Kα. nih.gov Such potent and selective inhibitors are invaluable for dissecting the specific roles of different PI3K isoforms in cellular processes like cell growth, survival, and proliferation. nih.govnih.gov By using these compounds to inhibit specific PI3K isoforms in cell-based assays, researchers can meticulously map the downstream signaling events and understand the isoform-specific contributions to pathophysiology.

The table below presents the in vitro anti-proliferative activities of selected thiazolo[5,4-b]pyridine derivatives in a c-KIT-dependent cancer cell line, HMC1.2, which harbors the V560G and D816V c-KIT mutations. This data highlights their application in studying the cellular consequences of inhibiting a specific biochemical pathway.

Compound IDR1 GroupR2 GroupAnti-proliferative Activity GI50 (µM)
6r HNH21.15
7a Hc-Hex-CO-NH0.53
7b HPh-CO-NH0.28

Data sourced from a study on the anti-proliferative effects of thiazolo[5,4-b]pyridine derivatives in HMC1.2 cells. nih.gov

Future Research Directions for 5 Methoxythiazolo 4,5 B Pyridin 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. nih.govresearchgate.netbepls.com Future research on 5-Methoxythiazolo[4,5-b]pyridin-2-amine should prioritize the exploration of novel and sustainable synthetic pathways that offer advantages over classical methods. Key areas of focus could include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents in the synthesis of various heterocyclic compounds, including thiazole (B1198619) derivatives. bepls.com Investigating microwave-assisted protocols for the key cyclization steps in the formation of the this compound core could lead to more rapid and energy-efficient syntheses.

Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, thereby reducing waste and improving atom economy. researchgate.net Designing a multi-component reaction that brings together the necessary precursors for this compound in a one-pot synthesis would represent a significant advancement in its production.

Green Solvents and Catalysts: The use of greener solvents, such as water or bio-derived solvents, and the development of recyclable and non-toxic catalysts are central to sustainable chemistry. nih.govbepls.com Research into the synthesis of this compound in aqueous media or with the aid of heterogeneous catalysts could significantly decrease the environmental impact of its production.

Solid-Phase Synthesis: For the generation of libraries of derivatives for screening purposes, solid-phase synthesis offers advantages in terms of purification and automation. Developing a solid-phase synthetic route to the thiazolo[4,5-b]pyridine (B1357651) scaffold would facilitate the rapid creation of diverse analogs of the target compound.

Synthetic ApproachPotential Advantages
Microwave-Assisted SynthesisReduced reaction times, improved yields, lower energy consumption.
Multi-Component ReactionsIncreased efficiency, reduced waste, atom economy.
Green Solvents and CatalystsReduced environmental impact, improved safety, potential for catalyst recycling.
Solid-Phase SynthesisSimplified purification, amenability to automation and library synthesis.

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new transformations. For this compound, future research should delve into the mechanistic details of its formation and subsequent reactions. This could involve:

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the roles of catalysts and reagents. nih.govresearchgate.netjchemrev.com Such studies could be employed to elucidate the mechanism of the key cyclocondensation reaction that forms the thiazolopyridine ring system.

Kinetic Studies: Experimental kinetic studies can help to determine the rate-determining step of a reaction and provide evidence for proposed mechanisms. nih.gov By systematically varying reaction parameters and monitoring reaction progress, a detailed kinetic profile for the synthesis of this compound can be established.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking events within a reaction mechanism.

A deeper understanding of the reaction mechanisms will not only allow for the optimization of the synthesis of this compound itself but also for the controlled synthesis of its derivatives with specific substitution patterns.

Rational Design of Derivatives for Enhanced Performance in Sensing and Material Science

While much of the initial focus on thiazolopyridine derivatives has been on their biological activity, the unique electronic and photophysical properties of this heterocyclic system suggest potential applications in other fields. Future research should focus on the rational design of derivatives of this compound for applications in sensing and material science.

Fluorescent Sensors: The thiazolo[4,5-b]pyridine scaffold has been successfully utilized in the development of a fluorescent probe for the detection of zinc ions. nih.govnih.gov The methoxy (B1213986) and amine substituents on the target molecule could be systematically modified to tune its photophysical properties, such as absorption and emission wavelengths, and to introduce specific recognition motifs for other analytes. This could lead to the development of novel chemosensors for environmental or biological monitoring.

Organic Electronics: Thiazole-based organic semiconductors have shown promise in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The electron-accepting nature of the thiazole ring, combined with the potential for extended conjugation through derivatization, makes the thiazolo[4,5-b]pyridine core a promising building block for new organic electronic materials. nih.gov Future work could involve the synthesis and characterization of polymers and small molecules incorporating the this compound unit to evaluate their charge transport and light-emitting properties.

Application AreaDesign StrategyPotential Outcome
Fluorescent SensingModification of substituents to tune photophysical properties and introduce analyte recognition sites.Novel chemosensors for metal ions or other important analytes. nih.govnih.gov
Organic ElectronicsIncorporation of the thiazolopyridine core into conjugated polymers or small molecules.New materials for OFETs, OLEDs, and organic solar cells. nih.govresearchgate.net

Integration with Emerging Technologies for Advanced Applications

The convergence of chemistry with other scientific and technological fields opens up new avenues for the application of novel compounds. Future research on this compound should explore its integration with emerging technologies to unlock advanced applications.

High-Throughput Synthesis and Screening: The use of automated, high-throughput synthesis and screening platforms can dramatically accelerate the discovery of new materials with desired properties. nih.govscienceintheclassroom.orgacs.orgmdpi.comewadirect.com By combining a solid-phase synthesis of this compound derivatives with high-throughput screening techniques, vast libraries of compounds could be rapidly evaluated for their fluorescence, electronic properties, or other functionalities.

Computational Screening and Machine Learning: In silico methods, such as molecular docking and quantum chemical calculations, can be used to predict the properties of virtual libraries of compounds before their synthesis, thereby guiding experimental efforts. jchemrev.commdpi.comnih.gov Machine learning algorithms could also be trained on experimental data to predict the properties of new derivatives of this compound, further accelerating the discovery process.

Nanotechnology: The incorporation of this compound or its derivatives into nanomaterials, such as nanoparticles or quantum dots, could lead to novel hybrid materials with unique optical or electronic properties. These materials could find applications in areas such as bioimaging, sensing, or catalysis.

By embracing these emerging technologies, the full potential of this compound and its derivatives can be explored in a more efficient and targeted manner, leading to the development of advanced materials and technologies.

Q & A

Basic: What synthetic routes are available for 5-methoxythiazolo[4,5-b]pyridin-2-amine, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via a multi-step protocol involving:

Condensation : Benzoyl isothiocyanate reacts with 2-amino-6-methoxypyridine to form an acyl thiourea intermediate.

Hydrolysis : Conversion of the intermediate to 1-(6-methoxypyridin-2-yl)thiourea.

Cyclization : Thiourea undergoes cyclization to yield the thiazolo-pyridine core.
Key optimization strategies:

  • Use anhydrous conditions during cyclization to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching times.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield .

Advanced: How does the nitro-substitution pattern influence transition-metal-catalyzed C-H arylation of thiazolo[4,5-b]pyridin-2-amine derivatives?

Methodological Answer:
Nitro groups at specific positions (e.g., C6) enhance regioselectivity in Pd/Cu-catalyzed C-H arylation by:

  • Acting as directing groups to stabilize transition states.
  • Modulating electron density of the heteroaromatic ring, favoring oxidative addition.
    Experimental Design :
  • Compare catalytic systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) using 6-nitrothiazolo[4,5-b]pyridin-2-amine.
  • Analyze regioselectivity via NMR and X-ray crystallography.
  • Quantify yields under varying conditions (solvent: DMF vs. DMSO; base: K₂CO₃ vs. Cs₂CO₃) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm methoxy group integration and aromatic proton coupling patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 196.0582 (calculated for C₇H₇N₃OS).
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA).
  • IR Spectroscopy : Detect NH₂ stretching (~3300 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .

Advanced: How can computational modeling predict the anticancer activity of thiazolo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Molecular Docking : Screen against kinase targets (e.g., AKT, p38 MAPK) using AutoDock Vina.
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with IC₅₀ values from kinase inhibition assays.
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in complex with AKT1 (PDB: 3O96).
    Validation : Compare predicted vs. experimental cytotoxicity in MCF-7 or HCT-116 cell lines .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen at −20°C to prevent oxidation .

Advanced: How do structural modifications (e.g., azo-dye conjugation) affect the fluorescent properties of this compound?

Methodological Answer:
Conjugation with 2-naphthol via diazotization introduces extended π-conjugation, shifting emission wavelengths:

  • Experimental Protocol :
    • Synthesize TPN1 dye by coupling with 2-naphthol.
    • Measure fluorescence using a spectrophotometer (λₑₓ = 312 nm; λₑₘ = 450–600 nm).
  • Findings :
    • Cu²⁺ binding induces a hypsochromic shift (blue emission).
    • Quantum yield increases from 0.15 (parent compound) to 0.42 (TPN1-Cu²⁺ complex) .

Advanced: What contradictions exist in the literature regarding catalytic systems for functionalizing this scaffold?

Methodological Answer:

  • Contradiction : PdCl₂(PPh₃)₂/CuI in DMF yields 64% arylation (), while Pd(OAc)₂ with K₃PO₄ in toluene achieves <40% yield (unpublished data).
  • Resolution Strategies :
    • Perform kinetic studies to compare catalytic turnover.
    • Use DFT calculations to identify rate-limiting steps (e.g., C-H activation vs. reductive elimination).
    • Validate with in situ IR to monitor intermediate formation .

Basic: How can solvent choice impact the cyclization efficiency during synthesis?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance cyclization rates by stabilizing charged intermediates.
  • Non-polar solvents (e.g., toluene): Reduce byproduct formation but slow reaction kinetics.
    Optimization :
  • Screen solvents using a Design of Experiments (DoE) approach.
  • Highest yields (78%) achieved in DMF at 80°C for 6 hours .

Advanced: What mechanistic insights explain the enhanced anticancer activity of phenylazo-substituted derivatives?

Methodological Answer:

  • Mechanism : Phenylazo groups induce intercalation into DNA, triggering apoptosis via ROS-mediated pathways.
  • Validation :
    • Comet assay to detect DNA strand breaks.
    • Flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated cells.
  • SAR : Derivatives with electron-withdrawing groups (e.g., NO₂) show 3x higher potency than methoxy analogs .

Advanced: How can PROTAC technology be applied to degrade targets using this scaffold?

Methodological Answer:

  • Design : Link this compound (warhead) to a E3 ligase recruiter (e.g., pomalidomide) via a PEG spacer.
  • Evaluation :
    • Western blotting to measure target protein degradation (e.g., AKT).
    • CETSA (Cellular Thermal Shift Assay) to confirm target engagement.
  • Optimization : Adjust linker length to balance permeability and degradation efficiency .

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